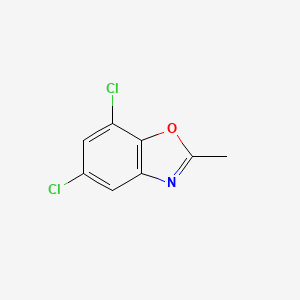

5,7-Dichloro-2-methylbenzoxazole

Description

Overview of Benzoxazole (B165842) Heterocycles in Contemporary Chemical Research

Benzoxazoles are aromatic organic compounds featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. wikipedia.org This heterocyclic scaffold is a cornerstone in various fields of chemical research due to its unique structural and electronic properties.

The study of benzoxazoles has a rich history, with early research focusing on fundamental synthesis and reactivity. Traditional methods for synthesizing the benzoxazole core often involved the condensation of o-aminophenols with carboxylic acids or their derivatives under harsh conditions. acs.org Over the years, synthetic methodologies have evolved significantly, becoming more efficient and versatile.

Modern synthetic strategies include metal-catalyzed reactions, such as copper-catalyzed intramolecular cyclizations of o-haloanilides, which offer a broader substrate scope and milder reaction conditions. organic-chemistry.org Other innovative approaches involve the use of triflic anhydride (B1165640) (Tf2O) to activate amides for reaction with 2-aminophenols, leading to a wide array of 2-substituted benzoxazoles. nih.gov The development of greener synthetic routes, utilizing catalysts like reusable Brønsted acidic ionic liquids under solvent-free conditions, marks a significant advancement in the sustainable production of these valuable compounds. acs.org

The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules. nih.govrsc.orgnih.gov Derivatives of benzoxazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov For instance, they are found in the chemical structures of drugs like flunoxaprofen. wikipedia.org

Beyond medicine, benzoxazole derivatives are integral to material science. Their inherent fluorescence and photophysical properties make them suitable for applications such as optical brighteners in detergents, fluorescent probes for biological imaging, and as components in organic light-emitting diodes (OLEDs). wikipedia.orgresearchgate.net

Rationale for Investigating Halogenated Benzoxazole Derivatives

The introduction of halogen atoms onto the benzoxazole framework profoundly alters its physicochemical properties, providing a powerful tool for fine-tuning molecular behavior for specific applications.

Halogenation is a common strategy in drug design to enhance membrane binding and permeation. nih.gov The substitution of a hydrogen atom with a halogen, such as chlorine, increases the lipophilicity of the molecule, which can facilitate its passage through biological membranes. nih.govmdpi.com This modification can also influence the compound's metabolic stability.

In the realm of material science, halogenation can significantly impact the photophysical properties of benzoxazoles. The "heavy atom effect" can alter fluorescence quantum yields, and the nature and position of the halogen can influence the crystal packing and solid-state emission characteristics. researchgate.net For example, studies on halogenated 2-phenyl-benzoxazole derivatives have shown that while fluorescence decreases in solution with increasing halogen size, the solid-state fluorescence efficiency can be enhanced, demonstrating the complex interplay of electronic and intermolecular interactions. researchgate.net Furthermore, halogenation can affect the reactivity of the benzoxazole ring system, influencing its participation in reactions like the Diels-Alder cycloaddition. rsc.org

The specific placement of substituents on the benzoxazole ring system, known as positional isomerism, has a critical impact on the molecule's properties. The electronic and steric effects of substituents can dictate the molecule's conformation, reactivity, and biological activity. mdpi.com

For instance, theoretical studies on hydroxyphenyl benzoxazole derivatives have shown that the position of a substituent can significantly alter the energy barrier for excited-state intramolecular proton transfer (ESIPT), a key process in many fluorescent molecules. rsc.org Similarly, research on benzoxazole-terminated liquid crystals revealed that the nature and position of a substituent on the benzoxazole moiety, such as a chloro or nitro group, dramatically affect the mesomorphic (liquid crystalline) properties of the material. researchgate.net These findings underscore the importance of precise structural control in the design of functional benzoxazole-based molecules.

Specific Research Focus on 5,7-Dichloro-2-methylbenzoxazole

While extensive research has been conducted on the broader class of halogenated benzoxazoles, detailed studies focusing specifically on this compound are less prevalent in publicly available literature. However, its structure suggests significant research potential based on the principles discussed.

The presence of two chlorine atoms at the 5 and 7 positions is expected to significantly increase the lipophilicity and alter the electronic distribution of the benzoxazole core. This dichlorination pattern, combined with the methyl group at the 2-position, creates a unique substitution pattern that could lead to interesting biological activities and material properties. For instance, studies on related compounds, such as (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives, have shown potent analgesic and anti-inflammatory activities, highlighting the potential of the 5,7-dichloro substitution pattern in medicinal chemistry. nih.gov

Further research into this compound would be valuable to elucidate its specific properties. Synthetic routes to this compound could likely be adapted from general methods for benzoxazole synthesis, such as the condensation of 2-amino-4,6-dichlorophenol (B1218851) with an acetic acid derivative. Characterization of its photophysical properties, biological activity, and solid-state structure would provide valuable insights into the structure-property relationships of polysubstituted benzoxazoles.

Structural Peculiarities of this compound

The chemical structure of this compound is defined by the IUPAC name 5-chloro-2-methyl-1,3-benzoxazole. nih.gov Its molecular formula is C8H6ClNO, and it has a molecular weight of approximately 167.59 g/mol . chemimpex.comnih.gov The molecule consists of a benzoxazole core with a methyl group attached at the 2-position and chlorine atoms at the 5- and 7-positions of the benzene ring.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H6ClNO |

| Molecular Weight | 167.59 g/mol |

| Melting Point | 55-58 °C |

| Boiling Point | 220 °C |

| Appearance | White to gray to brown powder/crystal |

Data sourced from multiple chemical suppliers and databases. chemimpex.com

Current Landscape of Academic Inquiry into this compound

Current research involving this compound is primarily focused on its utility as a synthetic intermediate for creating a variety of more complex heterocyclic compounds. researchgate.netsemanticscholar.org Scientists are exploring its reactivity to synthesize novel derivatives with potential biological activities.

One area of investigation involves the synthesis of new benzoxazole derivatives by modifying the core structure of this compound. For instance, research has been conducted on the synthesis of 5,7-dichloro-1,3-benzoxazole derivatives by introducing different functional groups at the 2-position, starting from precursors like 5,7-dichloro-2-hydrazino-1,3-benzoxazole. researchgate.netsemanticscholar.org These new compounds have been screened for a range of biological activities, including antimicrobial and cytotoxic properties. researchgate.netsemanticscholar.org

Another significant research avenue is the use of this compound in the development of inhibitors for specific enzymes. For example, derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) have been synthesized and investigated as potential inhibitors of GlcN-6-P synthase, an enzyme that is a target for antimicrobial agents. researchgate.net

The synthesis of benzoxazoles, in general, is a well-established field, with numerous methods developed for their preparation. acs.orgacs.orgbath.ac.ukorganic-chemistry.org These methods often involve the condensation of 2-aminophenols with various reagents. nih.govcore.ac.uk The specific synthesis of this compound can be achieved through the reaction of 2-amino-4,6-dichlorophenol with appropriate starting materials. The resulting compound serves as a key intermediate for further chemical transformations.

Interactive Data Table: Research Applications of this compound Derivatives

| Area of Research | Specific Application |

| Medicinal Chemistry | Synthesis of potential antimicrobial and cytotoxic agents. |

| Enzyme Inhibition | Development of inhibitors for enzymes like GlcN-6-P synthase. |

| Materials Science | Potential intermediate in the synthesis of dyes and fluorescent materials. |

This table summarizes findings from various research articles. chemimpex.comresearchgate.netsemanticscholar.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl2NO |

|---|---|

Molecular Weight |

202.03 g/mol |

IUPAC Name |

5,7-dichloro-2-methyl-1,3-benzoxazole |

InChI |

InChI=1S/C8H5Cl2NO/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 |

InChI Key |

ZQJYHJJXLPLVBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of 5,7 Dichloro 2 Methylbenzoxazole and Its Analogues

Conventional and Foundational Synthetic Pathways to Benzoxazoles

The classical approaches to constructing the benzoxazole (B165842) scaffold have been extensively studied and remain fundamental in organic synthesis. These methods typically involve the reaction of ortho-substituted phenols with various reagents to facilitate ring closure.

Cyclocondensation Reactions ofortho-Aminophenols with Carbonyl Derivatives

One of the most common and versatile methods for synthesizing benzoxazoles is the cyclocondensation of o-aminophenols with carbonyl compounds such as carboxylic acids, aldehydes, and their derivatives. nih.govthieme-connect.com This reaction proceeds through the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the aromatic benzoxazole ring. nih.gov

The choice of carbonyl derivative and catalyst plays a crucial role in the reaction's success. For instance, the condensation of o-aminophenols with carboxylic acids can be promoted by reagents like polyphosphoric acid (PPA) or by using activating agents that facilitate the formation of an amide bond prior to cyclization. nih.gov Similarly, aldehydes readily react with o-aminophenols, often under acidic or thermal conditions, to form 2-substituted benzoxazoles. nih.gov The use of various catalysts, including Lewis acids and transition metals, has been explored to improve reaction yields and expand the substrate scope.

A plausible mechanism for the formation of 2-phenylbenzoxazole (B188899) from the reaction of 2-aminophenol (B121084) and benzaldehyde (B42025) involves the initial activation of the aldehyde's carbonyl group by a catalyst. This is followed by a nucleophilic attack from the amino group of the 2-aminophenol to form an intermediate, which then eliminates a water molecule to form an imine (Schiff base). An intramolecular attack by the hydroxyl group on the imine, followed by oxidation, leads to the final benzoxazole product. nih.gov

Intermolecular and Intramolecular Cyclization Approaches

Beyond the direct condensation of o-aminophenols, both intermolecular and intramolecular cyclization strategies are employed for benzoxazole synthesis.

Intermolecular Cyclization: These methods often involve the coupling of two different molecules to form the benzoxazole ring in a single pot. For example, a sequential one-pot procedure can be used for the synthesis of 2-aryl or 2-styryl benzoxazoles from aryl and vinyl bromides. This involves an initial aminocarbonylation with 2-aminophenols as nucleophiles, followed by an acid-mediated ring closure. organic-chemistry.org

Intramolecular Cyclization: These approaches start with a precursor that already contains the necessary atoms for the benzoxazole ring, and a cyclization reaction is induced to form the final product. A notable example is the Ullmann-type intramolecular C(aryl)-O bond-forming coupling cyclization. usc.eduusc.edu In this method, N-(2-halophenyl)benzamides are cyclized in the presence of a copper catalyst to form 2-substituted benzoxazoles. usc.eduresearchgate.net This strategy has been shown to be effective for a wide range of substrates, including those with less reactive bromo and chloro substituents. usc.edu Another approach involves the intramolecular oxidative deselenization of acylselenoureas, which proceeds via a pH-dependent ring closure initiated by the intramolecular nucleophilic attack of a phenoxide ion. nih.gov

Targeted Synthesis of 5,7-Dichloro-2-methylbenzoxazole

The synthesis of the specific compound this compound requires the use of appropriately substituted precursors and carefully controlled reaction conditions to ensure the desired dichlorinated and methylated product.

Precursor Compounds and Reaction Conditions

The logical starting material for the synthesis of this compound is 2-amino-4,6-dichlorophenol (B1218851) . This precursor contains the necessary chloro substituents at the desired positions on the benzene (B151609) ring. To introduce the methyl group at the 2-position of the benzoxazole ring, a reagent that can provide a methylcarbonyl or equivalent functionality is required. A common choice is acetic acid or its derivatives, such as acetic anhydride (B1165640) or acetyl chloride .

The reaction is typically carried out by heating the 2-amino-4,6-dichlorophenol with acetic acid, often in the presence of a dehydrating agent or a catalyst to facilitate the cyclocondensation.

Table 1: Precursors and General Conditions for this compound Synthesis

| Precursor 1 | Precursor 2 | General Conditions |

|---|---|---|

| 2-Amino-4,6-dichlorophenol | Acetic Acid | Heating, potentially with a catalyst or dehydrating agent |

| 2-Amino-4,6-dichlorophenol | Acetic Anhydride | Heating |

| 2-Amino-4,6-dichlorophenol | Acetyl Chloride | In the presence of a base to neutralize HCl |

Optimization Strategies for Reaction Yield and Purity

Optimizing the synthesis of this compound involves fine-tuning several reaction parameters to maximize the yield and purity of the final product. nih.gov These strategies are generally applicable to benzoxazole synthesis and can be adapted for this specific target molecule.

Key areas for optimization include:

Table 2: Optimization Parameters for Benzoxazole Synthesis

| Parameter | Considerations |

|---|---|

| Catalyst | Type (Acid, Base, Metal), Loading |

| Solvent | Polarity, Boiling Point, "Green" properties |

| Temperature | Balancing reaction rate and selectivity |

| Reaction Time | Minimizing side reactions |

| Work-up | Extraction, washing, and drying procedures |

Contemporary and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for chemical synthesis, and benzoxazole synthesis is no exception. mdpi.com These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. mdpi.comacs.org

Several sustainable strategies have been applied to the synthesis of benzoxazoles:

These modern techniques offer promising avenues for the efficient and environmentally responsible production of this compound and other valuable benzoxazole derivatives.

Table 3: Comparison of Conventional and Sustainable Synthetic Methods for Benzoxazoles

| Method | Advantages | Disadvantages |

|---|---|---|

| Conventional Heating | Well-established, predictable | Long reaction times, high energy consumption |

| Microwave-Assisted | Rapid heating, shorter reaction times, often higher yields nih.gov | Requires specialized equipment |

| Ultrasound-Assisted | Mild conditions, can be solvent-free nih.gov | Scale-up can be challenging |

| Mechanochemistry | Solvent-free, high atom economy nih.gov | Not suitable for all reaction types |

| Green Catalysts/Solvents | Reduced environmental impact, potential for catalyst recycling organic-chemistry.org | Catalyst or solvent may be more expensive initially |

Transition Metal-Catalyzed Syntheses of Benzoxazole Derivatives

Transition metal catalysis stands as a cornerstone in the synthesis of benzoxazoles, offering efficient and selective pathways to construct the heterocyclic core and introduce a variety of functional groups. Palladium and copper-based catalysts are particularly prominent, enabling reactions that are otherwise challenging.

Palladium-Catalyzed C-H Arylation and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the C2-arylation of benzoxazoles through direct C-H activation. scispace.com This methodology allows for the formation of C-C bonds, attaching aryl groups to the benzoxazole scaffold. While historically significant, these methods often require expensive catalysts and specific, sometimes toxic, reagents like aryl halides or triflates. scispace.com

A versatile one-pot domino acylation and annulation reaction provides an alternative route. For instance, the reaction of 2-bromoanilines with acyl chlorides can be catalyzed by a combination of copper iodide (CuI) and 1,10-phenanthroline (B135089) under microwave conditions to yield benzoxazoles. organic-chemistry.org Similarly, palladium catalysis can be employed in the three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide to produce oxazolines, which are precursors to benzoxazoles. organic-chemistry.org For the synthesis of a specific analogue like this compound, a potential palladium-catalyzed approach could involve the coupling of a pre-formed 5,7-dichlorobenzoxazole (B11723433) with a methylating agent or the cyclization of a suitably substituted N-(2-hydroxy-3,5-dichlorophenyl)acetamide derivative.

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions have emerged as a more cost-effective and practical alternative to palladium for benzoxazole synthesis. scispace.com These methods often involve the intramolecular cyclization of ortho-haloanilides or the oxidative cyclization of phenolic Schiff bases. chemicalbook.comnih.gov

An efficient method involves the copper(II)-catalyzed regioselective C-H functionalization and C-O bond formation. datapdf.com This process can utilize air as the terminal oxidant, enhancing its green credentials. datapdf.com For example, benzanilides can be converted to 2-arylbenzoxazoles in the presence of a copper catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) in a high-boiling solvent such as o-dichlorobenzene at elevated temperatures. datapdf.com The presence of directing groups on the aniline (B41778) ring can significantly improve reaction efficacy and selectivity, which is pertinent for synthesizing specifically substituted analogues like this compound. datapdf.com

Another approach utilizes copper iodide (CuI) in combination with ligands like 1,10-phenanthroline to catalyze the cyclization of ortho-haloanilides. organic-chemistry.org Copper(II) oxide (CuO) nanoparticles have also been reported as effective heterogeneous catalysts for the intramolecular cyclization of o-bromoaryl derivatives, offering the advantage of easy recovery and recycling. organic-chemistry.org Furthermore, a novel and direct intramolecular cyclization of glycine (B1666218) derivatives to form 2-substituted benzoxazoles has been achieved through a copper-catalyzed oxidative C-H/O-H cross-coupling, showcasing the versatility of copper catalysts in forming the benzoxazole ring system from diverse starting materials. rsc.org

| Catalyst System | Substrates | Key Features | Source |

| Cu(OTf)₂ / Air | Benzanilides | Regioselective C-H functionalization/C-O bond formation; Air as oxidant. | datapdf.com |

| CuI / 1,10-phenanthroline | 2-Haloanilides | Intramolecular O-arylation; Complements methods starting from 2-aminophenols. | organic-chemistry.org |

| CuO nanoparticles | o-Bromoaryl amides | Heterogeneous catalysis; Catalyst is recoverable and recyclable. | organic-chemistry.org |

| Copper Catalyst | Glycine derivatives | Oxidative C-H/O-H cross-coupling; Forms 2-substituted benzoxazoles. | rsc.org |

Green Chemistry Principles in Benzoxazole Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for benzoxazoles. The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency through innovative techniques.

Microwave- and Ultrasound-Assisted Protocols

Microwave and ultrasound irradiation have become established as powerful tools in green chemistry for accelerating organic reactions. eurekaselect.combenthamdirect.com These non-conventional energy sources offer significant advantages over traditional heating methods, including dramatically reduced reaction times, milder reaction conditions, and often higher product yields. nih.govscienceandtechnology.com.vn

Microwave-assisted synthesis provides rapid and efficient heating by direct coupling of microwave energy with the molecules in the reaction mixture. eurekaselect.combenthamdirect.com This technique has been successfully applied to the synthesis of various benzoxazole derivatives, often through the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives. eurekaselect.combenthamdirect.com In some protocols, the use of a catalyst like iodine under solvent-free conditions further enhances the environmental friendliness of the method. scienceandtechnology.com.vn

Ultrasound-assisted synthesis , or sonication, utilizes the energy of acoustic cavitation to promote chemical reactions. nih.govresearchgate.net This method has been employed for the efficient synthesis of benzoxazoles from precursors like o-aminocardanol and substituted aldehydes, using a resin catalyst in ethanol (B145695). ias.ac.in The reactions can be carried out at lower temperatures compared to conventional heating. ias.ac.in Sonication under solvent-free conditions, sometimes in combination with recyclable catalysts like ionic liquids supported on magnetic nanoparticles, represents a particularly green approach, leading to high yields in short reaction times with water as the only byproduct. nih.gov

| Energy Source | Typical Reaction | Advantages | Sources |

| Microwave | Condensation of 2-aminophenol with aldehydes/acids | Rapid heating, shorter reaction times, high yields, solvent-free options. | eurekaselect.combenthamdirect.comscienceandtechnology.com.vn |

| Ultrasound | Condensation of 2-aminophenol derivatives | Lower temperatures, shorter reaction times, can be solvent-free, high yields. | nih.govresearchgate.netias.ac.in |

Application of Deep Eutectic Solvents and Ionic Liquids

Deep eutectic solvents (DESs) and ionic liquids (ILs) are classes of "green solvents" that are gaining traction in the synthesis of benzoxazoles due to their unique properties, such as low vapor pressure, thermal stability, and recyclability. scispace.comrsc.orgbepls.com

Deep Eutectic Solvents (DESs) , which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, have been successfully used as catalysts for the C2-arylation of benzoxazoles with aromatic aldehydes. scispace.comrsc.orgrsc.org This approach avoids the need for expensive and toxic metal catalysts and often proceeds smoothly to give high yields of the desired products. scispace.comrsc.org A notable advantage is that the DES can be easily recovered and reused without a significant drop in catalytic activity. rsc.orgrsc.org For instance, a DES formed from zinc chloride and ethylene (B1197577) glycol has proven effective. researchgate.net

Ionic Liquids (ILs) have been employed both as catalysts and as environmentally benign reaction media. bepls.com Brønsted acidic ionic liquids, for example, can efficiently catalyze the condensation of 2-aminophenols with aldehydes under solvent-free conditions. nih.govacs.orgdoaj.org These catalysts can often be recycled multiple times without a significant loss of activity. acs.orgnih.gov Furthermore, Lewis acidic ionic liquids supported on magnetic nanoparticles (LAIL@MNP) have been used as recyclable catalysts under solvent-free ultrasound irradiation, combining the benefits of ILs, heterogeneous catalysis, and sonication. nih.gov

| Solvent/Catalyst Type | Role in Synthesis | Key Advantages | Sources |

| Deep Eutectic Solvents (DES) | Catalyst | Replaces metal catalysts, high yields, recyclable, low cost. | scispace.comrsc.orgrsc.orgresearchgate.net |

| Ionic Liquids (ILs) | Catalyst and/or Solvent | Recyclable, solvent-free conditions, high yields, thermal stability. | nih.govbepls.comacs.orgnih.gov |

Mechanochemical Synthesis

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, represents a highly efficient and environmentally friendly synthetic strategy. researchgate.net This solvent-free approach offers significant benefits, including reduced energy consumption and the elimination of hazardous waste associated with traditional solution-based methods. researchgate.net The synthesis of benzoxazoles and benzothiazoles has been successfully achieved through mechanochemical methods, establishing it as a prominent green technique. researchgate.net By avoiding bulk solvents, mechanochemistry can enable novel multicomponent reactions that are not feasible in solution, providing a powerful tool for both academic research and industrial applications. researchgate.net

Chemo-Enzymatic and Biosynthetic Routes to Halogenated Benzoxazoles

The integration of enzymatic processes into synthetic chemistry, known as chemo-enzymatic synthesis, offers highly selective and environmentally benign routes to complex molecules. researchgate.netbohrium.com While direct biosynthesis of this compound is not prominently documented, the principles of enzymatic halogenation provide a clear pathway for its potential production and for the synthesis of other halogenated benzoxazoles.

Halogenating enzymes, or halogenases, are capable of introducing halogen atoms (Cl, Br, I) into a wide array of organic molecules with remarkable regioselectivity under mild conditions. researchgate.netbohrium.com These enzymes are broadly categorized into flavin-dependent halogenases (FDHs) and non-heme iron halogenases. bohrium.comnih.gov

Flavin-Dependent Halogenases (FDHs): These are the most studied halogenases and typically catalyze electrophilic halogenation on electron-rich aromatic substrates. researchgate.netnih.gov The mechanism involves the enzyme using FAD (flavin adenine (B156593) dinucleotide) and oxygen to oxidize a halide ion (e.g., Cl⁻) to an electrophilic halogenating species, which is then directed to a specific position on the substrate. nih.gov For a benzoxazole precursor, an FDH could potentially catalyze selective chlorination at the C5 and C7 positions if the substrate binding pocket of the enzyme is appropriately engineered or selected. The substrate specificity of these enzymes is a critical factor, and while many natural FDHs act on substrates like tryptophan or tyrosine, enzyme engineering efforts are expanding their applicability. nih.gov

Haloperoxidases: This class of enzymes utilizes hydrogen peroxide to oxidize halides, forming a hypohalous acid intermediate that acts as the halogenating agent. researchgate.netnih.gov While powerful, haloperoxidases are often less regioselective than FDHs, which can be a limitation for specific syntheses like that of this compound. bohrium.com However, their ability to halogenate a broad range of substrates makes them relevant. For instance, the chloroperoxidase from the fungus Caldariomyces fumago has been shown to halogenate flavanones, which are also heterocyclic aromatic structures. researchgate.net

A chemo-enzymatic strategy for producing halogenated benzoxazoles could involve synthesizing a 2-methylbenzoxazole (B1214174) precursor through conventional chemical methods, followed by a biotransformation step using a whole-cell system or an isolated halogenase to introduce the chlorine atoms at the desired positions. This approach combines the efficiency of chemical synthesis for the core structure with the high selectivity of enzymatic catalysis for the halogenation step. nih.govfao.org

Derivatization Strategies and Functional Group Transformations

Derivatization of the this compound scaffold is crucial for developing analogues with diverse properties. These strategies involve modifying the existing functional groups or introducing new ones onto the benzoxazole ring system.

The C2 position of the benzoxazole ring is a primary site for functionalization. Direct C-H amination offers an atom-economical way to introduce amino groups. Several methods have been developed for the amination of benzoxazoles, which could be adapted for the this compound substrate.

One effective method involves the oxidative amination of the C-H bond at the C2 position. For instance, a metal-free approach using catalytic iodine in aqueous tert-butyl hydroperoxide allows for the reaction of benzoxazoles with primary or secondary amines at room temperature, yielding 2-aminobenzoxazoles in high yields. organic-chemistry.org Another strategy is the electrochemical coupling of benzoxazoles with amines, which uses a tetraalkylammonium halide as a redox catalyst and avoids the need for chemical oxidants. organic-chemistry.org

Alternatively, the 2-methyl group can be replaced or modified. A common precursor for 2-aminobenzoxazoles is benzoxazole-2-thiol. acs.org An efficient, one-pot amination of benzoxazole-2-thiol can be achieved using various amines mediated by chloroacetyl chloride, proceeding through an intramolecular Smiles rearrangement. This method is notable for being metal-free and having a broad scope of applicable amines. acs.org

Table 1: Selected Methods for C2-Amination of Benzoxazoles

| Method | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Oxidative Amination | I₂ (catalyst), t-BuOOH, neat, ambient temperature | Metal-free, high yields, uses only t-butanol and water as byproducts. | organic-chemistry.org |

| Electrochemical Coupling | Tetraalkylammonium halide (catalyst), constant current | Avoids excess chemical oxidants, simplified workup. | organic-chemistry.org |

| From Benzoxazole-2-thiol | Chloroacetyl chloride, various amines | Metal-free, one-pot, broad amine scope via Smiles rearrangement. | acs.org |

Beyond amination, a variety of other functional groups can be introduced onto the benzoxazole core to create a library of derivatives. researchgate.netnih.gov

C-H Arylation: The C2 position can be arylated using palladium catalysis. The direct C-H bond arylation of benzoxazoles with aryl chlorides, catalyzed by an NHC-Pd(II)-Im complex, provides 2-arylbenzoxazole derivatives in good yields. organic-chemistry.org

Alkylation: Copper(I) complexes can catalyze the direct alkylation of benzoxazoles at the C2 position using non-activated secondary alkyl halides. organic-chemistry.org

Introduction of Ester Groups: Benzoxazole derivatives with an ester group at the C2 position can be synthesized in a one-pot protocol by reacting ethyl-oxalamide derivatives of 2-aminophenol with the Mitsunobu reagent (DEAD and PPh₃). marmara.edu.tr

Introduction of a Thiol Group: The transformation of a 2-aminophenol precursor with carbon disulfide can yield a 2-thiol-substituted benzoxazole. researchgate.netnih.gov

Fluorosulfate (B1228806) Group Introduction: The sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction can be used to introduce a fluorosulfate group onto a phenyl substituent at the C2 position, which can tune both biological and luminescent properties. mdpi.com

These transformations highlight the versatility of the benzoxazole scaffold for introducing a wide range of functional groups, enabling the synthesis of diverse analogues of this compound. nih.govmdpi.com

Modifying the halogen substitution pattern on the benzoxazole ring is a key strategy for structure-activity relationship studies. This can involve adding more halogens (selective halogenation) or removing existing ones (selective dehalogenation).

Selective Halogenation: Regioselective halogenation of the benzoxazole ring system can be challenging due to multiple potential reaction sites. Transition metal catalysis has emerged as a powerful tool to control this selectivity. For instance, ruthenium and rhodium catalysts have been used for the selective halogenation of 2-arylbenzoxazoles using N-halosuccinimides. researchgate.net A ruthenium catalyst can direct halogenation to the C7-position, while a rhodium catalyst can direct it to the ortho-position of the 2-aryl group. researchgate.net While these studies focus on 2-arylbenzoxazoles, the principles of directed C-H activation could potentially be applied to achieve further selective halogenation on the this compound core.

Selective Dehalogenation: Reductive dehalogenation is a valuable method for selectively removing halogen atoms. Aryl chlorides and bromides can be effectively removed by catalytic hydrogenation. organic-chemistry.org

Catalytic Hydrogenation: Palladium-on-carbon (Pd/C) is a common catalyst for this transformation. Aryl bromides are generally reduced more easily than aryl chlorides. organic-chemistry.org This difference in reactivity could potentially allow for the selective removal of a bromo group in the presence of chloro groups. For the dehalogenation of aryl chlorides, more vigorous conditions or the use of hydrogen donors like sodium hypophosphite might be necessary. organic-chemistry.org

Palladium-Catalyzed Hydrodehalogenation: Milder methods are also being developed. Palladium complexes with ylide-substituted phosphines (YPhos) can catalyze the hydrodehalogenation of chloroarenes using ethanol as a benign hydride source. rsc.org This method is effective even for polychlorinated compounds. rsc.org Another system uses a palladium/imidazolium salt combination with a base that also serves as the hydrogen source. acs.org

These dehalogenation methods could be applied to this compound to synthesize mono-chloro or fully de-chlorinated analogues, providing important compounds for biological evaluation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminobenzoxazole |

| 2-Arylbenzoxazole |

| Benzoxazole-2-thiol |

| Chloroacetic acid |

| Diethyl azodicarboxylate (DEAD) |

| N-halosuccinimide |

| Sodium hypophosphite |

| Tert-butyl hydroperoxide |

| Triphenylphosphine (PPh₃) |

| Tryptophan |

Advanced Spectroscopic Characterization and Elucidation Techniques for Benzoxazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. For 5,7-Dichloro-2-methylbenzoxazole, a combination of one-dimensional (1H and 13C) and advanced two-dimensional NMR techniques provides a complete picture of its structure.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the heterocyclic ring system.

The aromatic region of the spectrum is expected to show two doublets, corresponding to the two protons on the benzene (B151609) ring. The proton at position 4 (H-4) and the proton at position 6 (H-6) will exhibit coupling to each other. The methyl group at position 2 (2-CH3) will appear as a sharp singlet in the upfield region of the spectrum.

Table 1: 1H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| 2-CH₃ | Data not available | Singlet | Not applicable |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

The spectrum will feature signals for the two quaternary carbons attached to the chlorine atoms (C-5 and C-7), the two quaternary carbons of the oxazole (B20620) ring (C-2 and C-3a), the two methine carbons in the aromatic ring (C-4 and C-6), and the methyl carbon (2-CH3). The carbons directly attached to the electronegative chlorine and oxygen atoms will appear at lower field (higher ppm values).

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-3a | Data not available |

| C-7a | Data not available |

| 2-CH₃ | Data not available |

Specific experimental 13C NMR data for this compound is not currently available in published literature. The table outlines the expected carbon signals.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound itself is achiral and conformationally rigid, advanced NMR techniques would be crucial for the analysis of more complex derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which is vital for assigning stereochemistry in related molecules. researchgate.net Correlation SpectroscopY (COSY) would confirm the coupling between H-4 and H-6. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to definitively assign the proton and carbon signals by identifying one-bond and multiple-bond correlations, respectively. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are complementary and offer valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include the C=N stretching of the oxazole ring, C-O-C stretching, C-Cl stretching, and the aromatic C-H and C=C stretching vibrations. The methyl group will also show characteristic C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |

| Methyl C-H Stretch | ~2960-2850 | Medium-Weak |

| C=N Stretch (Oxazole) | ~1650-1590 | Medium-Strong |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Strong |

| C-O-C Stretch | ~1250-1050 | Strong |

| C-Cl Stretch | ~850-550 | Strong |

The wavenumber ranges are approximate and based on typical values for these functional groups. Specific experimental data for this compound is not available.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-Cl symmetric stretches. The symmetric vibrations of the benzoxazole (B165842) ring system would also be prominent. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique for the precise determination of molecular weight and the study of fragmentation patterns, offering definitive structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing benzoxazole derivatives. ekb.egnih.govresearchgate.net This method typically involves the formation of protonated molecules [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular mass. ekb.egnih.gov In the analysis of compounds like this compound, ESI-MS would be expected to produce a prominent ion corresponding to its molecular weight plus the mass of a proton.

The ionization process in ESI-MS can sometimes be complex, with the potential for competing ionization pathways. For some aromatic compounds, the formation of radical cations (M⁺•) has been observed alongside the more common protonated molecules. nih.govresearchgate.net The relative abundance of these ions can be influenced by various experimental parameters. nih.gov For a comprehensive analysis, ESI can be coupled with tandem mass spectrometry (MS/MS), which provides detailed information about the fragmentation pathways of the parent ion, further confirming the molecular structure. nih.gov

A typical ESI-MS analysis involves dissolving the sample in a suitable solvent, often a mixture of water or an organic solvent like methanol (B129727) or acetonitrile (B52724) with a small amount of acid (e.g., formic acid) to facilitate protonation. ekb.eg The solution is then introduced into the mass spectrometer, where it is subjected to a high voltage, leading to the formation of charged droplets and ultimately, gas-phase ions that are detected. ekb.eg

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Notes |

| [M+H]⁺ | 202.0032 | Based on the monoisotopic mass of C₈H₆Cl₂NO (201.9852 u) plus a proton. |

| [M+Na]⁺ | 223.9851 | Possible sodium adduct. |

| [M]⁺• | 201.9852 | Potential radical cation, though less common than [M+H]⁺. |

This table is predictive and actual experimental results may vary based on instrumental conditions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in the identification of novel or unknown compounds. mdpi.comnih.gov For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry are at the forefront of HRMS, offering exceptional resolving power and mass accuracy. mdpi.com When coupled with ESI, HRMS provides definitive confirmation of the molecular formula of the analyte. For instance, the measured mass of the [M+H]⁺ ion of this compound would be compared to the calculated theoretical mass, with a very small mass error confirming the identity of the compound. This level of certainty is crucial in fields such as pharmaceutical analysis and environmental monitoring. mdpi.comnih.gov

Table 2: Theoretical vs. Expected HRMS Data for this compound (C₈H₆Cl₂NO)

| Ion Species | Calculated Monoisotopic Mass (Da) | Expected HRMS Measurement (Da) |

| [M]⁺• | 201.9852 | ~201.9852 ± error |

| [M+H]⁺ | 202.0032 | ~202.0032 ± error |

The error is typically in the low ppm range for HRMS instruments.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic structure and photophysical properties of benzoxazole systems.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the electronic transitions between molecular orbitals. For benzoxazole derivatives, the absorption spectra typically exhibit bands corresponding to π→π* and n→π* transitions. researchgate.net The position and intensity of these absorption bands are influenced by the specific substituents on the benzoxazole core.

In the case of this compound, the chlorine and methyl groups would be expected to modulate the electronic structure of the benzoxazole system. Generally, benzoxazole derivatives show strong absorption in the UV region. scielo.br The introduction of halogen atoms can lead to shifts in the absorption maxima. mdpi.com The UV-Vis spectrum provides a characteristic fingerprint of the compound and is often used for quantitative analysis and to study interactions with other molecules.

Table 3: Typical UV-Vis Absorption Data for Benzoxazole Derivatives

| Compound Type | Typical λmax Range (nm) | Associated Transitions |

| 2-Phenylbenzoxazoles | 336 - 374 | π→π |

| Substituted Benzoxazoles | 250 - 400 | π→π, n→π* |

This table provides a general range; the specific λmax for this compound would need to be determined experimentally.

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. Many benzoxazole derivatives are known to be fluorescent, making them useful in various applications, including as fluorescent probes and in materials science. periodikos.com.brnih.gov The emission wavelength, intensity, and lifetime are key photophysical properties that can be determined from fluorescence measurements.

The fluorescence properties of benzoxazoles are highly dependent on their molecular structure and the surrounding environment. researchgate.netmdpi.com The presence of electron-donating or electron-withdrawing groups, such as the chloro and methyl groups in this compound, can significantly impact the fluorescence quantum yield and Stokes shift (the difference between the absorption and emission maxima). researchgate.net

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. periodikos.com.br It is a critical parameter for characterizing the performance of a fluorophore. researchgate.net The quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. researchgate.netnih.govnih.gov

For benzoxazole derivatives, quantum yields can range from very low to nearly 100%, depending on the substitution pattern and solvent polarity. mdpi.comnih.gov Factors that promote non-radiative decay pathways, such as molecular vibrations and intersystem crossing, will lower the quantum yield. The determination of the quantum yield for this compound would provide crucial information about its potential as a luminescent material.

Table 4: Illustrative Fluorescence Quantum Yields of Substituted Benzoxazoles

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| para-fluorosulfate derivative of 2-phenylbenzoxazole (B188899) | Acetonitrile | 0.64 | mdpi.com |

| Benzo[a]phenoxazinium chlorides | Ethanol (B145695) | 0.26 - 0.38 | researchgate.net |

| Quinine Sulfate (Standard) | 0.5 M H₂SO₄ | 0.55 | nih.gov |

This table shows examples for related compounds to illustrate the range of possible quantum yields.

Fluorescence and Luminescence Spectroscopy for Photophysical Properties

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. The choice of method depends on the volatility, polarity, and stability of the compound. For chlorinated aromatic compounds, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For chlorinated molecules, electron capture detection (ECD) is often used due to its high sensitivity for halogenated compounds. GC coupled with mass spectrometry (GC-MS) allows for the separation and identification of components in a mixture based on their retention time and mass-to-charge ratio. The analysis of chlorinated benzenes and phenols in various matrices has been successfully demonstrated using GC. nih.gov In the context of this compound, GC-MS would be an effective method for assessing its purity and identifying any volatile impurities or byproducts from its synthesis. The choice of the GC column is critical, with low-polarity phases often providing good separation for such analytes. cromlab-instruments.es

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for the separation of aromatic compounds. The separation of chlorinated diphenyl ethers and related compounds has been achieved using HPLC, demonstrating its utility for this class of molecules. nih.gov For this compound, a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely provide good separation from its impurities. Detection is typically achieved using a UV detector, as the benzoxazole ring system is expected to have strong UV absorbance.

The following table summarizes the chromatographic methods applicable to the analysis of this compound and related chlorinated aromatic compounds.

| Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Low-polarity capillary columns (e.g., similar to 5% diphenyl/95% dimethyl polysiloxane) cromlab-instruments.es | Inert gas (e.g., Helium, Nitrogen) | Mass Spectrometry (MS), Electron Capture (ECD) | Purity assessment, identification of volatile impurities, analysis of chlorinated byproducts. nih.govchromforum.org |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water mixtures | UV-Vis, Diode Array Detector (DAD) | Purity determination, separation of non-volatile impurities and isomers. nih.gov |

Computational and Theoretical Investigations of 5,7 Dichloro 2 Methylbenzoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of chemical systems. By calculating the electron density, DFT methods allow for the determination of the ground-state energy and, consequently, the optimized geometry and electronic characteristics of a molecule. For 5,7-Dichloro-2-methylbenzoxazole, DFT calculations provide fundamental insights into its structural and electronic nature. While specific DFT studies on this compound are not abundant in publicly available literature, the principles can be applied, and analogies can be drawn from studies on similar benzoxazole (B165842) derivatives. nih.govresearchgate.netsciencegate.app

The first step in a computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, the geometry is largely defined by the planar benzoxazole ring system. The chlorine atoms at positions 5 and 7, and the methyl group at position 2, are the key substituents influencing the molecule's final conformation.

It is expected that the benzoxazole ring system in this compound is nearly planar. researchgate.net The bond lengths and angles would be influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methyl group. Theoretical studies on related benzoxazole structures, such as 5-methyl-2-(8-quinolinyl)benzoxazole, have demonstrated that DFT methods can accurately predict geometric parameters like bond lengths and angles. nih.gov For instance, in a related compound, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, the 2,3-dihydro-1,3-benzoxazole ring systems were found to be almost planar. researchgate.net

Table 1: Predicted General Geometric Parameters for this compound

| Parameter | Predicted Value Range/Observation |

| Benzoxazole Ring | Expected to be nearly planar |

| C-Cl Bond Lengths | Typical for chloro-aromatic compounds |

| C-N Bond Lengths | Consistent with heterocyclic amine structures |

| C-O Bond Lengths | Characteristic of benzoxazole rings |

| Dihedral Angles | Minor deviations from planarity expected |

Note: This table is illustrative and based on general principles and data from related structures. Specific values would require a dedicated DFT calculation for this molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

In a theoretical study of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, which contains a 5-chlorobenzoxazole (B107618) moiety, the HOMO and LUMO energy levels were calculated to be -9.35210 eV and -0.48704 eV, respectively. researchgate.net For this compound, the presence of two electron-withdrawing chlorine atoms is expected to lower the energies of both the HOMO and LUMO, while the electron-donating methyl group would have a counteracting, albeit smaller, effect. A theoretical study on 1,3-benzoxazole derivatives showed that the introduction of electron-withdrawing groups like nitro groups significantly lowers the HOMO-LUMO gap, thereby increasing reactivity. researchgate.net

Table 2: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Characteristic |

| HOMO Energy | Lowered due to electron-withdrawing Cl atoms |

| LUMO Energy | Lowered due to electron-withdrawing Cl atoms |

| HOMO-LUMO Energy Gap | Expected to be relatively small, suggesting potential for reactivity |

| HOMO Distribution | Likely localized on the benzoxazole ring system |

| LUMO Distribution | Likely distributed over the benzoxazole ring, with contributions from the chloro substituents |

Note: This table is illustrative and based on general principles and data from related structures. Specific values would require a dedicated DFT calculation for this molecule.

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

Reactivity Descriptors and Chemical Properties Prediction

Based on the electronic properties derived from DFT calculations, various reactivity descriptors can be calculated to provide a quantitative measure of the chemical behavior of this compound.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of a change in electron distribution.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

A theoretical study on 1,3-benzoxazole derivatives demonstrated how these descriptors can be used to compare the reactivity of different substituted compounds. researchgate.net For this compound, the presence of two chlorine atoms would likely result in a higher electrophilicity index compared to the unsubstituted benzoxazole.

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Predicted Trend | Rationale |

| Hardness (η) | Moderate | Influenced by the HOMO-LUMO gap |

| Softness (S) | Moderate | Inverse of hardness |

| Electronegativity (χ) | Relatively high | Due to the presence of electronegative Cl, N, and O atoms |

| Electrophilicity Index (ω) | Enhanced | The electron-withdrawing nature of the chloro groups increases the capacity to accept electrons |

Note: This table presents predicted trends based on the molecular structure. Precise values would require specific HOMO and LUMO energy calculations.

Fukui Function (f(r)): This function indicates the change in electron density at a particular point when an electron is added to or removed from the system. It helps in identifying the most electrophilic and nucleophilic sites in a molecule.

Dual Descriptor (Δf(r)): This descriptor is an even more precise tool for determining site selectivity. A positive value of the dual descriptor indicates a site is favorable for nucleophilic attack, while a negative value suggests a site is prone to electrophilic attack.

For this compound, Fukui function and dual descriptor analysis would likely indicate that the carbon atoms of the benzene (B151609) ring, particularly those bearing the chlorine atoms, are susceptible to nucleophilic attack. Conversely, the nitrogen and oxygen atoms of the oxazole (B20620) ring would be identified as potential sites for electrophilic attack. A study on 4,6-dichloro-5-nitrobenzofuroxan highlighted the selective substitution of a chlorine atom, a phenomenon that can be explained by local reactivity descriptors. mdpi.com

Mulliken and Natural Bond Orbital (NBO) Charge Analysis

There are currently no published studies that report the Mulliken population analysis or Natural Bond Orbital (NBO) charge distribution for This compound . Such analyses are crucial for understanding the electronic structure, reactivity, and intermolecular interactions of a molecule. nih.govresearchgate.net

Mulliken Charge Analysis: This method partitions the total electron density among the atoms in a molecule, providing insights into atomic charges. chemicalbook.comresearchgate.net However, without specific calculations performed on This compound , no data table for its Mulliken charges can be generated.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed description of electron delocalization and donor-acceptor interactions within a molecule. researchgate.netbiosynth.comsigmaaldrich.com It is a powerful tool for analyzing hyperconjugative interactions and their contribution to molecular stability. nih.gov The absence of NBO studies on This compound means that information regarding its specific orbital interactions and charge transfers is not available.

Theoretical Spectroscopic Predictions

Computational methods are widely used to predict spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of new compounds. However, such theoretical predictions for This compound have not been reported.

GIAO-NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. mdpi.comnih.govresearchgate.net This technique allows for the theoretical prediction of ¹H and ¹³C NMR spectra, which can be compared with experimental data to confirm molecular structures. wikipedia.org A search of the scientific literature yielded no studies that have performed GIAO-NMR calculations for This compound . Therefore, a data table of its calculated chemical shifts cannot be provided.

TD-DFT for UV-Vis Absorption and Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the electronic excited states of molecules and predicting their UV-Vis absorption and emission spectra. sigmaaldrich.comrsc.org This analysis provides information on the electronic transitions, such as π-π* transitions, and the influence of solvents on the photophysical properties. sigmaaldrich.com No TD-DFT studies have been published for This compound , and as a result, its theoretical absorption and emission properties remain uncharacterized.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. This includes mapping potential energy surfaces, identifying transition states, and understanding the role of solvents.

Energy Profiles and Transition State Identification

The study of reaction energy profiles and the identification of transition state structures are fundamental to understanding the kinetics and thermodynamics of a chemical reaction. wikipedia.org This involves calculating the energies of reactants, intermediates, transition states, and products. For This compound , there are no published computational studies detailing the energy profiles or transition states for any of its potential reactions.

Solvent Effects on Reaction Pathways

Solvents can significantly influence reaction pathways and rates. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate solvent effects. researchgate.net These calculations can reveal how the polarity of the solvent affects the stability of different species along a reaction coordinate. As there are no reaction mechanism studies for This compound , the influence of solvents on its reactivity has not been computationally investigated.

Molecular Dynamics Simulations (if applicable for interactions or conformational flexibility)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with other molecules, such as biological macromolecules. For benzoxazole derivatives, MD simulations are often used in conjunction with molecular docking studies to explore the stability of ligand-protein complexes and to elucidate the dynamic nature of their interactions. nih.gov

For instance, MD simulations could be employed to:

Assess the conformational landscape of this compound and identify its low-energy conformations.

Simulate the interaction of the compound with a specific protein target, providing a dynamic view of the binding process and the stability of the resulting complex.

Calculate the binding free energy, offering a more accurate prediction of the binding affinity compared to molecular docking alone.

The insights gained from such prospective MD simulations would be invaluable for the rational design of new benzoxazole derivatives with tailored properties.

In the absence of specific experimental or computational data for this compound, the following sections on detailed research findings and data tables cannot be populated with the required scientifically accurate information. Further experimental and computational research is needed to fully characterize this particular compound.

Chemical Reactivity and Transformation Studies of 5,7 Dichloro 2 Methylbenzoxazole

Functionalization and Derivatization Reactions at the Methyl Group (C2)

The methyl group at the C2 position of the benzoxazole (B165842) ring is the most reactive site for many functionalization and derivatization reactions. This reactivity stems from the acidity of the methyl protons, which are alpha to an imine-like carbon within the heterocyclic ring. This position is analogous to the alpha-position of a ketone, and the protons can be abstracted by a sufficiently strong base to generate a nucleophilic carbanion.

One of the most common reactions involving the 2-methyl group of benzoxazoles is the condensation with aldehydes, particularly aromatic aldehydes. In the presence of a base, the 2-methyl group can be deprotonated to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting alcohol intermediate leads to the formation of a 2-styrylbenzoxazole derivative. This reaction is a versatile method for introducing a variety of substituents at the C2 position, extending the conjugation of the benzoxazole system. While specific studies on 5,7-dichloro-2-methylbenzoxazole are not abundant, the principles of this reaction are well-established for 2-methylbenzoxazole (B1214174) and its derivatives. The electron-withdrawing nature of the dichloro-substituted benzene (B151609) ring in this compound would be expected to further increase the acidity of the 2-methyl protons, potentially facilitating this condensation reaction.

Other potential derivatization reactions of the 2-methyl group, based on the reactivity of similar heterocyclic systems, include:

Halogenation: The methyl group could potentially undergo halogenation, for instance, with N-bromosuccinimide (NBS) under radical conditions, to form a 2-(halomethyl)benzoxazole. This intermediate would be a valuable precursor for further nucleophilic substitution reactions.

Oxidation: Oxidation of the methyl group could lead to the corresponding 2-carboxaldehyde or 2-carboxylic acid derivative. For the analogous 2-methylbenzothiazole, oxidation to the aldehyde has been reported. This transformation would provide a handle for a wide range of further chemical modifications.

Formation of Organometallic Intermediates: Treatment with a strong base, such as an organolithium reagent, could lead to the formation of a 2-(lithiomethyl)benzoxazole. This highly reactive intermediate could then be quenched with various electrophiles to introduce a wide array of functional groups.

The functionalization of the 2-methyl group provides a key synthetic route to a diverse range of 2-substituted benzoxazole derivatives, allowing for the fine-tuning of the molecule's electronic and steric properties for various applications.

Halogen Atom Reactivity and Exchange Reactions on the Benzene Ring

The chlorine atoms at the 5- and 7-positions of the this compound ring are generally unreactive towards nucleophilic substitution under standard conditions, which is typical for aryl halides. However, their reactivity can be enhanced under specific conditions, allowing for their displacement or transformation.

Nucleophilic Aromatic Substitution (SNAr):

As discussed in section 5.1, the benzene ring of the benzoxazole is electron-deficient, which can promote nucleophilic aromatic substitution, especially with the presence of the two electron-withdrawing chlorine atoms. For an SNAr reaction to occur, a strong nucleophile is typically required to attack the carbon atom bearing the halogen, leading to the formation of a Meisenheimer complex. The stability of this intermediate is crucial, and while the benzoxazole ring itself can help delocalize the negative charge, the absence of strongly activating groups (like a nitro group) ortho or para to the chlorine atoms means that forcing conditions (high temperatures, strong bases) would likely be necessary to achieve substitution. The relative reactivity of the C5 and C7 positions towards nucleophilic attack would depend on the specific reaction conditions and the nature of the nucleophile.

Metal-Halogen Exchange:

A more versatile method for functionalizing the C5 and C7 positions is through metal-halogen exchange. This reaction typically involves treating the aryl halide with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or tert-butyllithium, at low temperatures. The reaction proceeds via a nucleophilic attack of the organometallic reagent on the halogen atom. The rate of this exchange is generally faster for heavier halogens (I > Br > Cl), meaning that chloro-substituted arenes are the least reactive.

For this compound, a metal-halogen exchange reaction could potentially occur at either the C5 or C7 position. The regioselectivity of this reaction can be influenced by steric factors and the presence of directing groups. The resulting organolithium species would be a powerful nucleophile, which can then be reacted with a wide range of electrophiles to introduce new functional groups at the 5- or 7-position. Examples of electrophiles that can be used include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides. This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a powerful synthetic tool for the derivatization of the benzene ring of this compound.

It is important to note that while these reactions are well-established for a variety of aryl halides, specific documented examples for this compound are scarce in the literature. Therefore, the feasibility and outcome of such reactions would need to be determined experimentally.

Ring Expansion and Contraction Reactions (e.g., Tropolone Formation and Rearrangements)

The benzoxazole ring system, while generally stable due to its aromaticity, can participate in ring expansion and contraction reactions under specific conditions, leading to the formation of novel molecular architectures.

Ring Expansion to Tropolones:

A notable ring expansion reaction of 2-methylbenzoxazoles involves their conversion to tropolones, which are seven-membered non-benzenoid aromatic rings. A study has shown that the acid-catalyzed reaction of 2-methylbenzoxazole with 3,4,5,6-tetrachloro-1,2-benzoquinone results in the expansion of the quinone ring to form 2-(benzoxazol-2-yl)-1,3-tropolone derivatives. This transformation proceeds through a series of steps involving the initial nucleophilic attack of the enamine tautomer of 2-methylbenzoxazole on the benzoquinone, followed by a rearrangement and ring expansion cascade.

Although this reaction has been demonstrated on the parent 2-methylbenzoxazole, it is conceivable that this compound could undergo a similar transformation. The presence of the chloro substituents on the benzoxazole ring would likely influence the electronic properties of the starting material and the intermediates, potentially affecting the reaction rate and yield, but the fundamental reaction pathway should remain accessible.

Ring Contraction Reactions:

Conversely, the seven-membered tropolone ring formed from the aforementioned ring expansion can undergo a subsequent ring contraction. It has been reported that upon refluxing in ethanol (B145695), the 2-(benzoxazol-2-yl)-1,3-tropolones rearrange, leading to the contraction of the seven-membered ring to form substituted ethyl benzoates. This reaction highlights the reversible nature of such ring systems under certain conditions.

Other types of ring contractions involving the benzoxazole nucleus itself are less common but have been observed in related heterocyclic systems. For instance, 1,2,4-benzoxadiazines have been shown to undergo thermal ring contraction to yield benzoxazoles. While this is not a reaction of a pre-formed benzoxazole, it demonstrates the thermodynamic stability of the benzoxazole ring system, which can be the endpoint of rearrangements of larger heterocyclic structures.

The potential for ring expansion and contraction reactions adds to the synthetic versatility of the this compound scaffold, offering pathways to more complex and diverse chemical structures.

Complexation Chemistry and Coordination with Metal Ions

The benzoxazole scaffold, particularly when appropriately substituted, can act as an effective ligand for a variety of metal ions. The coordination chemistry of this compound is primarily dictated by the presence of the nitrogen atom in the oxazole (B20620) ring, which possesses a lone pair of electrons available for donation to a metal center.

In its simplest form, this compound is expected to act as a monodentate ligand, coordinating to a metal ion through the nitrogen atom of the oxazole ring. This type of coordination has been observed for 2-methylbenzoxazole with metal halides of zinc and palladium, where the ligand binds in a κ¹N fashion.

For chelation to occur, a second donor atom must be suitably positioned to form a stable ring with the metal ion. In the case of this compound itself, there is no second donor atom in a position that would readily lead to chelation. However, derivatives of this compound, where a coordinating group is introduced, can act as bidentate or polydentate ligands.

For example, if the methyl group at the C2 position is functionalized to include a donor atom, such as in 2-(hydroxymethyl)benzoxazole or 2-(aminomethyl)benzoxazole, the resulting molecule can act as a bidentate N,O- or N,N-donor ligand, respectively. The formation of five- or six-membered chelate rings is generally favored.

Similarly, the introduction of a coordinating group at the C4 or C6 position of the benzene ring could also lead to chelation. The chelation behavior is highly dependent on the nature of the metal ion and the specific donor atoms present in the ligand. Hard metal ions will prefer to coordinate with hard donor atoms (e.g., oxygen), while soft metal ions will favor soft donor atoms (e.g., sulfur). The nitrogen of the benzoxazole ring is an intermediate donor atom and can coordinate to a wide range of metal ions.

The ligand properties of this compound and its derivatives are also influenced by the electronic effects of the substituents. The two chlorine atoms are electron-withdrawing, which will decrease the basicity of the nitrogen atom, and consequently, its ability to donate its lone pair to a metal ion. This may result in weaker coordination bonds compared to unsubstituted or electron-donating substituted benzoxazoles.

For complexes where 2-methylbenzoxazole acts as a monodentate ligand, coordination to a metal like zinc in [ZnCl₂(η¹-N-benzoxazole)₂] results in a distorted tetrahedral geometry around the zinc atom, with the benzoxazole ligand bound through the ring nitrogen atom.

In cases where substituted benzoxazoles act as chelating ligands, a variety of coordination geometries can be observed depending on the metal ion and the stoichiometry of the complex. For instance, with 2-(2'-hydroxyphenyl)benzoxazole and its analogs, which act as bidentate N,O-donor ligands, complexes with divalent cations such as Mg²⁺, Zn²⁺, Ni²⁺, and Cu²⁺ have been reported. The formation of these complexes is often indicated by a color change in solution.

The structural characterization of such complexes reveals the formation of stable chelate rings. The specific coordination number and geometry (e.g., tetrahedral, square planar, octahedral) will depend on the preference of the metal ion and the number of coordinated ligands and other species (e.g., solvent molecules, counter-ions).

While specific crystal structures for complexes of this compound were not found in the surveyed literature, the principles of coordination and the methods of structural characterization are well-established for the broader class of benzoxazole derivatives. It is expected that this compound would form stable complexes with a range of transition metals, and their structures could be elucidated using standard analytical techniques, with single-crystal X-ray diffraction being the most definitive method.

Applications in Advanced Chemical and Material Science Fields Excluding Clinical/toxicological

Applications in Functional Materials

The unique photophysical and electronic properties of the benzoxazole (B165842) ring system make it a valuable component in the design of various functional organic materials. While extensive research has been conducted on benzoxazole derivatives, the specific applications of 5,7-Dichloro-2-methylbenzoxazole are still emerging.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The benzoxazole core is known to be a part of various luminescent molecules used in organic light-emitting diodes (OLEDs). These compounds often exhibit strong fluorescence with high quantum yields. While the general class of benzoxazoles has been explored for these applications, specific research detailing the performance of this compound in OLED devices or as a standalone luminescent material is not extensively documented in the public domain. The substitution pattern on the benzoxazole ring, including the presence and position of halogen atoms, can significantly influence the photoluminescent characteristics of the molecule.

Liquid Crystal (LC) Materials